![molecular formula C19H20N2O2 B6089639 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXB-A, is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide acts as an agonist of the α7nAChR, which is a type of receptor found in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It improves cognitive function and memory, reduces inflammation, and protects against oxidative stress. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to improve neuronal survival and reduce neuronal damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is its selectivity for the α7nAChR, which reduces the risk of off-target effects. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has a relatively short half-life, which can make it difficult to administer in vivo. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has poor solubility in water, which can make it challenging to formulate for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of interest is its potential use in the treatment of Alzheimer's disease. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide may have applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and depression. Further research is needed to determine the full range of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide's therapeutic potential.
Synthesemethoden
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multi-step process. The first step involves the synthesis of 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(aminophenyl)butanoic acid to yield N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. This compound can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-17(22)20-15-8-5-7-14(11-15)19-21-16-10-12(2)9-13(3)18(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQCSTROZNRXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC(=CC(=C3O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.